

Structural Characterization of 5H-Cyclopenta[c]pyridin-7(6H)-one: A Technical Guide

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Compound of Interest

Compound Name: 5H-Cyclopenta[c]pyridin-7(6H)-one

Cat. No.: B1590900

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Disclaimer: This document provides a technical guide to the structural characterization of **5H-Cyclopenta[c]pyridin-7(6H)-one**. As of the latest literature review, specific experimental spectroscopic and crystallographic data for this compound are not readily available in published resources. Therefore, this guide utilizes data from the closely related isomer, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, to infer and discuss the expected analytical characteristics. All presented data should be considered representative for this structural class.

Introduction

5H-Cyclopenta[c]pyridin-7(6H)-one is a bicyclic heteroaromatic compound of interest in medicinal chemistry and drug development, potentially as a building block for more complex molecules.^[1] Its structural elucidation is fundamental to understanding its chemical properties, reactivity, and potential biological activity. This guide outlines the standard analytical techniques and expected results for the comprehensive characterization of this molecule.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₈ H ₇ NO	[1]
Molecular Weight	133.15 g/mol	[1]
CAS Number	51907-18-7	[2]

Spectroscopic Characterization

Spectroscopic methods are essential for the definitive identification and structural confirmation of **5H-Cyclopenta[c]pyridin-7(6H)-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
2.66 - 2.76	m	2H	CH ₂
3.14 - 3.23	m	2H	CH ₂
7.42 - 7.50	m	1H	Ar-H
8.71	d, J = 5.2 Hz	1H	Ar-H
9.00	d, J = 0.8 Hz	1H	Ar-H

¹ H-NMR (400 MHz, CDCl ₃) δ, ppm	¹³ C-NMR (101 MHz, CDCl ₃) δ, ppm
8.61 (dd, J = 4.8, 1.8 Hz, 1H)	196.91 (C=O)
8.21 (dd, J = 7.9, 1.8 Hz, 1H)	162.68
7.24 - 7.20 (m, 1H)	152.49
3.10 (t, J = 6.2 Hz, 2H)	134.02
2.66 - 2.60 (m, 2H)	127.18
2.18 - 2.10 (m, 2H)	121.24
37.55	
31.54	
20.85	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **5H-Cyclopenta[c]pyridin-7(6H)-one**, the key vibrational bands expected would be from the carbonyl group (C=O) and the aromatic pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and elemental composition.

Ion	Calculated m/z	Found m/z
[M+H] ⁺	148.0762	148.0759

Crystallographic Characterization

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and crystal packing. While no crystal structure is available for **5H-Cyclopenta[c]pyridin-7(6H)-one**, the crystallographic data for its isomer, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, has been reported.^[3]

Parameter	Value
Crystal System	Orthorhombic
Space Group	P b c a
a (Å)	7.5044
b (Å)	11.9291
c (Å)	14.8473
α (°)	90
β (°)	90
γ (°)	90

Experimental Protocols

The following are generalized experimental protocols for the structural characterization techniques discussed.

NMR Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz spectrometer at room temperature.^[4] The sample is dissolved in a deuterated solvent, such as chloroform- d (CDCl_3), with tetramethylsilane (TMS) used as an internal standard.^[4]

Infrared Spectroscopy

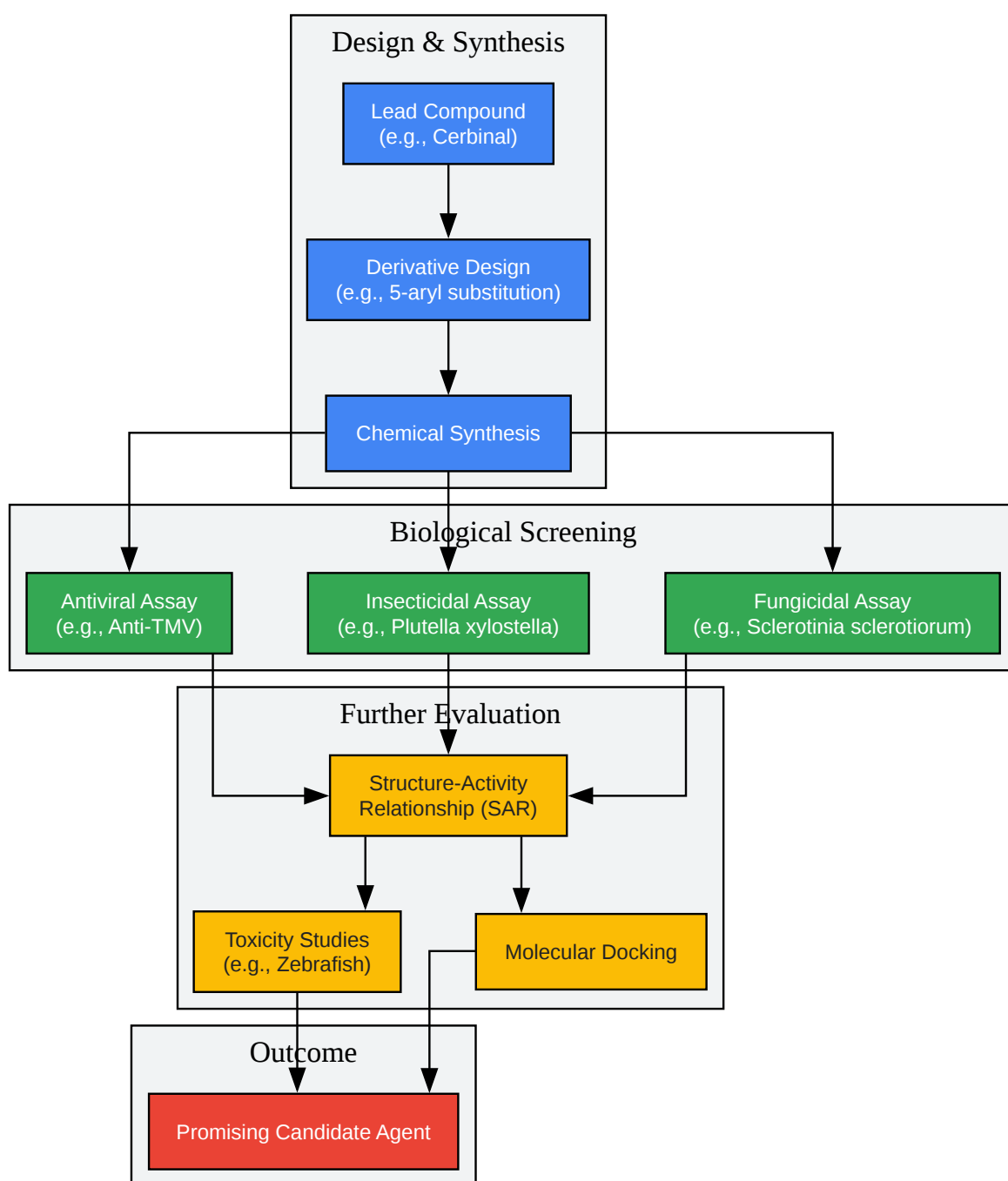
IR spectra can be measured with a Pt-ATR spectrometer.^[5] The data is collected using the attenuated total reflection (ATR) technique, which is suitable for solid and liquid samples.^[5]

Mass Spectrometry

High-resolution mass spectra can be determined on an Orbitrap mass spectrometer using electrospray ionization (ESI).^[4] The sample is typically dissolved in a suitable solvent like methanol.^[4]

Biological Activity and Development Workflow

Derivatives of the 5H-Cyclopenta[c]pyridine core have been investigated for various biological activities, including antiviral, insecticidal, and fungicidal properties.[6][7] The general workflow for the design and evaluation of such compounds is outlined below.

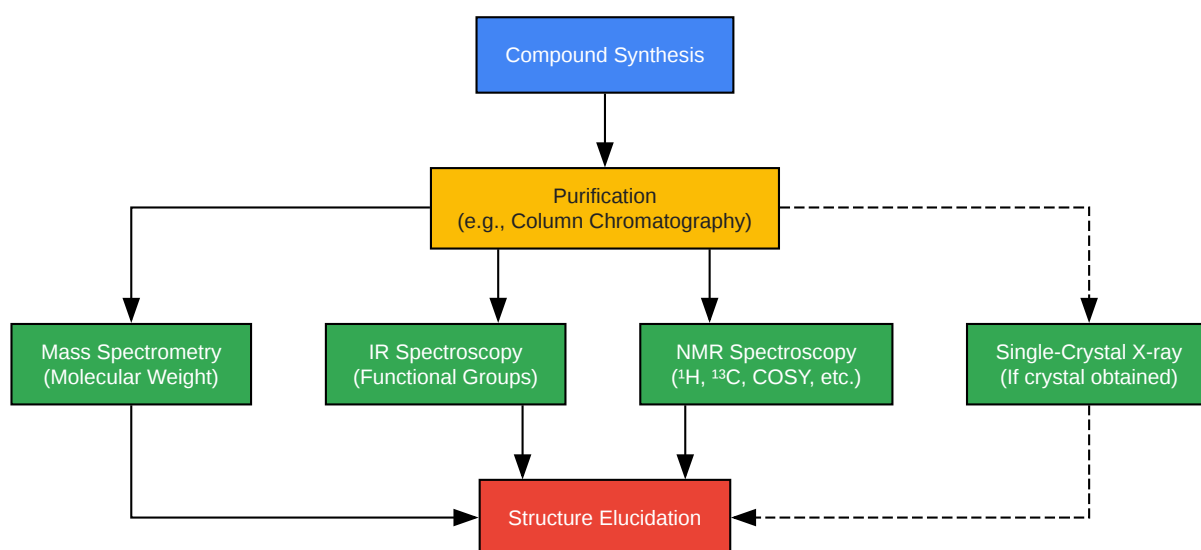


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Caption: Workflow for the development of 5-aryl-cyclopenta[c]pyridine derivatives.

Structural Characterization Workflow

The logical workflow for the structural characterization of a novel compound like **5H-Cyclopenta[c]pyridin-7(6H)-one** is depicted below.



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Caption: General workflow for structural characterization.

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